1-(2-Ethylbutyl)piperidin-4-ol
Overview
Description
1-(2-Ethylbutyl)piperidin-4-ol is a useful research compound. Its molecular formula is C11H23NO and its molecular weight is 185.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(2-Ethylbutyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound, as a derivative of piperidin-4-ol, acts as an antagonist to the CCR5 receptor . It is believed to anchor to the CCR5 receptor via a strong salt-bridge interaction, which is a common feature of most CCR5 antagonists . This interaction blocks the receptor, preventing HIV-1 from entering the cell .
Biochemical Pathways
The blockade of the CCR5 receptor by this compound disrupts the process of HIV-1 entry into the cell . This disruption affects the downstream effects of HIV-1 infection, including the progression to AIDS .
Result of Action
The result of the action of this compound is the prevention of HIV-1 entry into cells, thereby potentially slowing the progression of HIV-1 infection to AIDS .
Biochemical Analysis
Biochemical Properties
1-(2-Ethylbutyl)piperidin-4-ol plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been shown to interact with the chemokine receptor CCR5, a G-protein coupled receptor essential for HIV-1 entry into cells . The compound acts as a CCR5 antagonist, inhibiting the receptor’s function and preventing HIV-1 from infecting cells. This interaction is primarily mediated through a strong salt-bridge interaction between the basic nitrogen atom in this compound and the CCR5 receptor .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By acting as a CCR5 antagonist, it prevents HIV-1 from entering cells, thereby inhibiting viral replication and spread . This compound also affects calcium mobilization within cells, which is crucial for various cellular functions . Additionally, this compound has been shown to impact gene expression related to immune response and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly the CCR5 receptor. The compound’s basic nitrogen atom forms a strong salt-bridge interaction with the receptor, anchoring it in place and preventing HIV-1 from binding and entering the cell . This inhibition of CCR5 function disrupts the viral entry process, making this compound a potential therapeutic agent for HIV-1 treatment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that this compound remains stable under controlled conditions, maintaining its inhibitory effects on CCR5 over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CCR5 function without causing significant adverse effects . At higher doses, toxic effects have been observed, including disruptions in cellular metabolism and immune response . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism primarily involves hydroxylation and subsequent conjugation reactions, which facilitate its excretion from the body . These metabolic processes are crucial for maintaining the compound’s efficacy and minimizing potential toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its therapeutic efficacy .
Properties
IUPAC Name |
1-(2-ethylbutyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-3-10(4-2)9-12-7-5-11(13)6-8-12/h10-11,13H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGOWQRLNYGMGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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